molecular formula C15H14N2O3 B3967419 N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B3967419
M. Wt: 270.28 g/mol
InChI Key: YJJPNSUHIKBOHH-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methyl group at the 5-position, a benzodioxine ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an amine under dehydrating conditions, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen, nitro, or other substituent groups on the pyridine ring.

Scientific Research Applications

N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound is explored for its potential use in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups but lack the benzodioxine ring.

    Benzodioxine derivatives: Compounds with the benzodioxine ring but different substituents on the pyridine ring.

Uniqueness

N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the combination of the benzodioxine and pyridine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-7-14(16-8-10)17-15(18)13-9-19-11-4-2-3-5-12(11)20-13/h2-8,13H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJPNSUHIKBOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-(5-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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